![molecular formula C12H17F2N3 B13194386 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane is a synthetic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
The synthesis of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves several steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the fluorination of pyrazole derivatives using electrophilic fluorinating agents such as SelectfluorTM in acetonitrile at elevated temperatures (e.g., 90°C) has been reported . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex spirocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination of pyrazole derivatives can lead to the formation of novel fluorinated pyrazole systems .
Aplicaciones Científicas De Investigación
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated heterocycles.
Mecanismo De Acción
The mechanism of action of 7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s metabolic stability, bioavailability, and binding affinity to target proteins . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane can be compared with other similar compounds, such as:
1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: These compounds also contain fluorinated pyrazole moieties and exhibit similar biological activities.
4,5-dihydro-1H-pyrazole derivatives: These compounds share the pyrazole core structure and are known for their antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its spirocyclic structure and the specific arrangement of fluorine atoms, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17F2N3 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
7,7-difluoro-3-(1-methylpyrazol-4-yl)-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C12H17F2N3/c1-17-7-9(6-16-17)10-11(8-15-10)2-4-12(13,14)5-3-11/h6-7,10,15H,2-5,8H2,1H3 |
Clave InChI |
NJKJHEFABOPPFA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2C3(CCC(CC3)(F)F)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




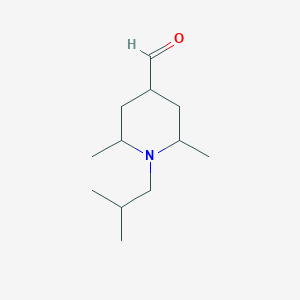
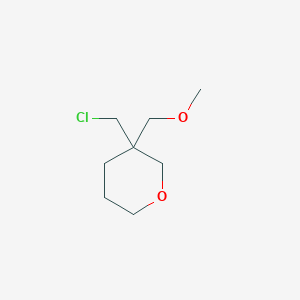
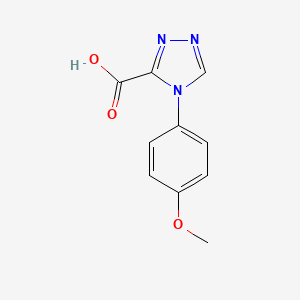
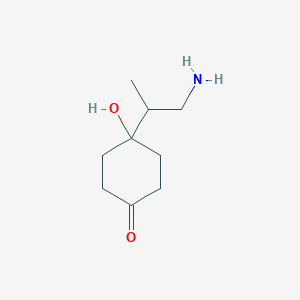
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)



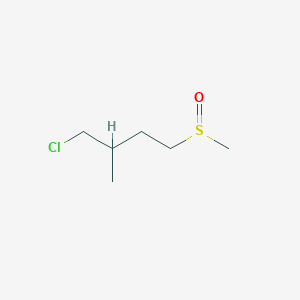
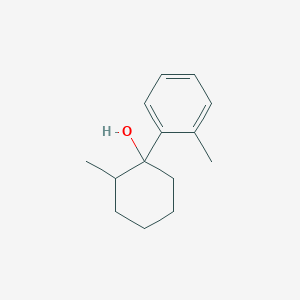
![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)

